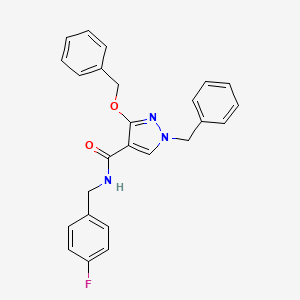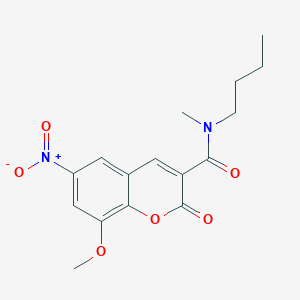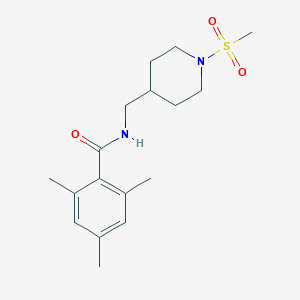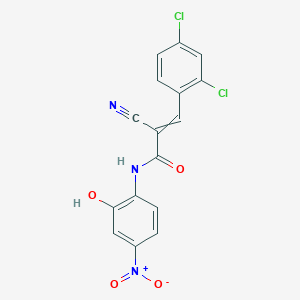![molecular formula C17H12N6OS B2481209 N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2320465-81-2](/img/structure/B2481209.png)
N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, also known as PDP or PDP-BT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The exact mechanism of action of N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT is not fully understood, but it is believed to involve the interaction between the compound and specific biological targets, such as enzymes or receptors. This compound-BT has been shown to have a high binding affinity for certain proteins, which may explain its biological activity.
Biochemical and Physiological Effects:
This compound-BT has been shown to exhibit various biochemical and physiological effects, depending on the specific application. In organic electronics, this compound-BT has been shown to improve the efficiency and stability of organic solar cells. In photovoltaics, this compound-BT has been shown to enhance the light absorption and charge transfer properties of dye-sensitized solar cells. In biological imaging, this compound-BT has been shown to have high fluorescence intensity and good photostability, making it suitable for long-term imaging studies.
实验室实验的优点和局限性
One of the main advantages of N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT is its versatility, as it can be used in various applications, including organic electronics, photovoltaics, and biological imaging. This compound-BT is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound-BT is its limited solubility in certain solvents, which may affect its performance in certain applications.
未来方向
There are several future directions for research on N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT. In the field of organic electronics, further studies are needed to optimize the performance of this compound-BT-based solar cells and to investigate its potential use in other electronic devices. In photovoltaics, future research could focus on developing new sensitizers based on this compound-BT and optimizing their performance in dye-sensitized solar cells. In biological imaging, future studies could explore the use of this compound-BT in other imaging modalities, such as super-resolution microscopy. Overall, this compound-BT has great potential for further research and development in various fields.
合成方法
The synthesis method for N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT involves a series of chemical reactions, starting with the reaction between 2,1,3-benzothiadiazole-5-carboxylic acid and thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-aminopyridine-3-carboxamide to form the intermediate product, which is subsequently reacted with pyrimidine-5-carbaldehyde to obtain the final product, this compound-BT.
科学研究应用
N-[(5-Pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide-BT has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biological imaging. In the field of organic electronics, this compound-BT has been used as a donor material in organic solar cells, where it has shown promising results due to its high electron mobility and good light absorption properties. In photovoltaics, this compound-BT has been used as a sensitizer in dye-sensitized solar cells, where it has shown high efficiency and stability. In biological imaging, this compound-BT has been used as a fluorescent probe for imaging cellular structures and processes.
属性
IUPAC Name |
N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6OS/c24-17(12-1-2-15-16(4-12)23-25-22-15)21-6-11-3-13(7-18-5-11)14-8-19-10-20-9-14/h1-5,7-10H,6H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJVBQJJCPNDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)

![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)




![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)



![Ethyl 4-((4-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2481149.png)